molecular formula C9H10N2O2 B15204939 Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate

Cat. No.: B15204939
M. Wt: 178.19 g/mol
InChI Key: GWZIBPPAMFVGBE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Scientific Research Applications

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The pyrrole ring structure allows for π-π interactions and hydrogen bonding, which are essential for its function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 1H-indole-3-carboxylate

Uniqueness

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate is unique due to the presence of both cyano and ester functional groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-cyano-2-methylpyrrole-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)11-5-4-8(6-10)7(11)2/h4-5H,3H2,1-2H3

InChI Key

GWZIBPPAMFVGBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC(=C1C)C#N

Origin of Product

United States

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